tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate
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Overview
Description
tert-Butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate: is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate is used as a building block in the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or activator of specific enzymes, providing insights into their functions .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(benzyloxy)carbamate
Uniqueness: tert-Butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C13H16F3N3O2 |
---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
tert-butyl N-[(E)-[amino-[3-(trifluoromethyl)phenyl]methylidene]amino]carbamate |
InChI |
InChI=1S/C13H16F3N3O2/c1-12(2,3)21-11(20)19-18-10(17)8-5-4-6-9(7-8)13(14,15)16/h4-7H,1-3H3,(H2,17,18)(H,19,20) |
InChI Key |
DNTFVIXVRSCBAS-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(\C1=CC(=CC=C1)C(F)(F)F)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(C1=CC(=CC=C1)C(F)(F)F)N |
Origin of Product |
United States |
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